molecular formula C16H30O2 B14662650 Ethyl tetradec-2-enoate CAS No. 38112-60-6

Ethyl tetradec-2-enoate

Cat. No.: B14662650
CAS No.: 38112-60-6
M. Wt: 254.41 g/mol
InChI Key: JXDGEQAWGZXILF-UHFFFAOYSA-N
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Description

Ethyl tetradec-2-enoate: is an organic compound with the molecular formula C₁₆H₃₀O₂ . It is an ester formed from the reaction of tetradec-2-enoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl tetradec-2-enoate can be synthesized through the Wittig reaction . This involves the reaction of dodecyl aldehyde with ethyl (triphenylphosphoranylidene)acetate. The reaction typically requires a solvent such as tetrahydrofuran and is carried out under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chemo-enzymatic chain elongation approach . This method combines carboxylic acid reduction and the Wittig reaction to produce α,β-unsaturated esters .

Chemical Reactions Analysis

Types of Reactions: Ethyl tetradec-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles and catalysts.

Major Products:

    Oxidation: Tetradec-2-enoic acid.

    Reduction: Tetradec-2-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl tetradec-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl tetradec-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a precursor to signaling molecules that regulate cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl tetradec-2-enoate can be compared with other similar compounds such as:

  • Ethyl dodecanoate
  • Ethyl tetradec-7-enoate
  • Ethyl tetradec-9-enoate
  • Ethyl hexadec-9-enoate

Uniqueness: this compound is unique due to its specific structure and the resulting chemical properties. Its double bond at the second position of the tetradecyl chain distinguishes it from other esters, influencing its reactivity and applications .

Properties

CAS No.

38112-60-6

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

ethyl tetradec-2-enoate

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3

InChI Key

JXDGEQAWGZXILF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC(=O)OCC

Origin of Product

United States

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